4-amino-N-(4-carbamoylphenyl)benzamide
Overview
Description
4-amino-N-(4-carbamoylphenyl)benzamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
An efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described. The synthetic pathway reflects requirements that are important for industrial applications. The overall yield was higher than 78% .Molecular Structure Analysis
The molecular structure of 4-amino-N-(4-carbamoylphenyl)benzamide is represented by the InChI code1S/C14H13N3O2/c15-11-5-1-10 (2-6-11)14 (19)17-12-7-3-9 (4-8-12)13 (16)18/h1-8H,15H2, (H2,16,18) (H,17,19)
. Chemical Reactions Analysis
The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .Physical And Chemical Properties Analysis
The molecular weight of 4-amino-N-(4-carbamoylphenyl)benzamide is 255.28 .Scientific Research Applications
Industrial Applications
4-amino-N-(4-carbamoylphenyl)benzamide has been utilized in the development of industrial applications, particularly in the synthesis of pigments. An efficient two-step synthetic route has been developed for the preparation of Pigment Yellow 181, an important intermediate, using 4-amino-N-(4-carbamoylphenyl)benzamide. This process reflects essential requirements for industrial applications, such as improved yields and procedures, achieving an overall yield higher than 78% (Pejchal & Imramovský, 2013).
Antioxidant Activity
The compound has been studied for its antioxidant activity. Amino-substituted benzamide derivatives, including 4-amino-N-(4-carbamoylphenyl)benzamide, are noted for their capacity to act as powerful antioxidants by scavenging free radicals. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their free radical scavenging activity. Research has shown that the primary amino group in these compounds undergoes a pH-dependent oxidation process, contributing to their antioxidant properties (Jovanović et al., 2020).
Application in Medicinal Chemistry
The compound has potential applications in medicinal chemistry, demonstrated through the synthesis of various derivatives. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized using 4-aminophenazone, showing potential biological applications and inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These findings suggest considerable interest in further applications in medicinal chemistry (Saeed et al., 2015).
Application in Polymer Research
In the field of polymer research, 4-amino-N-(4-carbamoylphenyl)benzamide has been used in the preparation and characterization of novel polyimide films. A novel diamine monomer containing this compound was synthesized to modify polyimide, resulting in films with excellent mechanical properties and thermal stability. This demonstrates the utility of 4-amino-N-(4-carbamoylphenyl)benzamide in enhancing the properties of polymeric materials (Luo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-(4-carbamoylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYMSUDIVFOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995964 | |
Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-carbamoylphenyl)benzamide | |
CAS RN |
74441-06-8 | |
Record name | 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74441-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.